Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Description
Historical Context of 1,3,4-Oxadiazole Derivatives in Scientific Literature
The 1,3,4-oxadiazole scaffold, first synthesized by Ainsworth in 1965 via tetrazole thermolysis, gained prominence through derivatives like raltegravir (an HIV integrase inhibitor) and zibotentan (an anticancer agent). Early studies focused on cyclization reactions of diacylhydrazines, but modern methods employ acyl chlorides or aldehydes with tetrazoles to optimize yields. The ring’s aromaticity and planar geometry enable π-π stacking and hydrogen bonding, critical for bioactivity. By the 1990s, over 200 patents highlighted 1,3,4-oxadiazoles as kinase inhibitors and antimicrobial agents, establishing their versatility.
Significance of Pyridine-Substituted Oxadiazoles in Contemporary Research
Pyridine-oxadiazole hybrids enhance binding affinity to biological targets due to pyridine’s nitrogen lone pairs, which participate in coordination complexes. For example, pyridine-linked 1,2,4-oxadiazoles exhibit potent fungicidal activity against Botrytis cinerea (90.5% inhibition at 50 mg/L). Fluoropyridine substitutions, as in methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, further modulate electron density, improving metabolic stability and membrane permeability. Such compounds are pivotal in developing SOCE (store-operated calcium entry) inhibitors, with residual activity as low as 33.2% in HEK cells.
Research Trends in Fluorinated Heterocyclic Compounds
Fluorine’s electronegativity (-3.98 Pauling scale) and small atomic radius facilitate isosteric replacement of hydrogen or hydroxyl groups, reducing off-target interactions. Fluorinated heterocycles constitute 35% of FDA-approved small-molecule drugs, with 5-fluoropyridine derivatives showing enhanced antibacterial and anticancer profiles. Recent synthetic advances, such as the use of N-hydroxyacetamidine for oxadiazole formation, enable precise functionalization at the C5 position of the oxadiazole ring.
Structural Foundations of this compound
The compound (C~9~H~6~FN~3~O~3~) features:
- A 1,3,4-oxadiazole core (C~2~N~2~O), providing aromatic stability and sites for electrophilic substitution.
- A 5-fluoropyridin-2-yl substituent at C5, where fluorine’s -I effect polarizes the pyridine ring, enhancing dipole interactions.
- A methyl ester at C2, offering a handle for hydrolysis to carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O3/c1-15-9(14)8-13-12-7(16-8)6-3-2-5(10)4-11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKIYBCJNOCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)C2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
- Fluorescent Materials
- Organic Light Emitting Diodes (OLEDs)
-
Antimicrobial Efficacy Study
- A research team evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting potential as a new antimicrobial agent.
-
Cancer Cell Line Testing
- In vitro studies involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This study highlighted the compound's potential as a lead structure for developing novel anticancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Substituent Effects: The 5-fluoropyridin-2-yl group in the target compound introduces both steric and electronic effects distinct from aryl (e.g., 4-methoxyphenyl in ) or alkyl (e.g., methyl in ) substituents. Pyridinyl substituents (e.g., pyridin-4-yl in ) differ in nitrogen positioning, altering hydrogen-bonding capabilities and solubility.
Ester Group Variations :
- Methyl esters (target compound and ) generally offer higher volatility and lower hydrophilicity than ethyl esters (). Potassium salts () exhibit significantly higher hydrophilicity (logP = -4.864), making them suitable for aqueous-phase reactions.
Biological and Physicochemical Properties: Fluorinated pyridinyl groups (target) may enhance metabolic stability compared to non-fluorinated analogs. The collision cross-section data () implies the target compound has a more rigid structure than bulkier derivatives like ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS: 151097-76-6, ).
Biological Activity
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate (CAS Number: 1310807-73-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆FN₃O₃, with a molecular weight of 223.16 g/mol. The structure features a pyridine ring substituted with a fluorine atom and an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
-
Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC₅₀ values were reported in the micromolar range, indicating potent activity.
- HeLa (Cervical Cancer) : Similar cytotoxic profiles were observed.
These values suggest that this compound may be more effective than some established chemotherapeutics.Cell Line IC₅₀ (μM) MCF-7 0.65 HeLa 2.41 PANC-1 1.50 - Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the upregulation of p53 and activation of caspase pathways. This mechanism is crucial for promoting programmed cell death in tumor cells .
Other Biological Activities
Beyond its anticancer properties, oxadiazole derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of oxadiazoles exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through inhibition of specific inflammatory pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The studies focused on dosage optimization and observed minimal side effects at therapeutic doses.
- Molecular Docking Studies : Computational studies have demonstrated strong interactions between the compound and target proteins involved in cancer proliferation pathways. These findings support the hypothesis that structural modifications could enhance potency and selectivity against cancer cells .
Q & A
Q. What synthetic routes are recommended for preparing Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate. For example, reacting methyl carbazate with a carbonyl derivative under acidic conditions.
- Step 2: Introduction of the 5-fluoropyridin-2-yl moiety via cross-coupling reactions. A Suzuki-Miyaura coupling using (5-fluoropyridin-2-yl)boronic acid (CAS 946002-10-4, ) and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like DMF/H₂O at 80–100°C is effective.
Optimization Tips:
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluoropyridine integration, oxadiazole carbonyl signals).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ expected for C₁₀H₇FN₃O₃: 236.0422).
- X-ray Crystallography: For unambiguous structural determination, use SHELX programs () to refine crystal data.
- HPLC-Purity: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>95%) and detect fluorinated impurities .
Advanced Research Questions
Q. How can the compound’s activity as a metabotropic glutamate receptor 5 (mGlu5) modulator be evaluated in vitro?
Methodological Answer:
- Fluorometric Calcium Assay: Use HEK293 cells expressing human mGlu5. Incubate with varying concentrations of the compound (0.1–100 µM) and measure intracellular Ca²⁺ flux using Fura-2 AM dye. Compare EC₅₀ values to reference modulators (e.g., 5PAM523, ).
- Key Controls: Include glutamate (EC₂₀) to assess positive allosteric modulation. Validate selectivity via mGlu1/2/4 receptor assays.
- Data Interpretation: Nonlinear regression (e.g., GraphPad Prism) to calculate potency and efficacy. Note that fluoropyridine substituents may enhance binding affinity .
Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Measure parameters like Cmax, Tmax, and half-life.
- Blood-Brain Barrier Penetration: Use in situ perfusion models or brain/plasma ratio calculations. Fluorinated analogs often exhibit improved CNS penetration.
- Metabolite Identification: Incubate the compound with liver microsomes (human/rodent) and profile metabolites via HRMS. Neurotoxicity observed in may arise from reactive metabolites .
Q. How do structural modifications (e.g., fluoropyridine position, ester groups) influence bioactivity and toxicity?
Methodological Answer:
- Fluorine Substitution: Compare 5-fluoro (target compound) vs. 3-fluoro or non-fluorinated pyridines. Fluorine at the 5-position enhances metabolic stability and receptor binding ().
- Ester vs. Carboxylic Acid: Hydrolyze the methyl ester to the free acid and evaluate solubility (e.g., potassium salt formulations, ) and membrane permeability.
- Toxicity Screening: Use primary neuronal cultures or zebrafish models to assess neurotoxicity. For example, 5PAM523 (structurally similar) showed mechanism-based neurotoxicity at high doses .
Q. What preclinical models are suitable for evaluating neurotoxicity risks?
Methodological Answer:
- In Vivo Rodent Models: Administer escalating doses (10–100 mg/kg) and monitor motor coordination (rotarod test) and seizure thresholds. Perform histopathology on brain sections (e.g., hippocampal neurons).
- In Vitro Mechanistic Studies: Use SH-SY5Y cells to measure oxidative stress (ROS assays) or mitochondrial dysfunction (JC-1 dye). Fluorinated compounds may induce oxidative damage via fluorine interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
